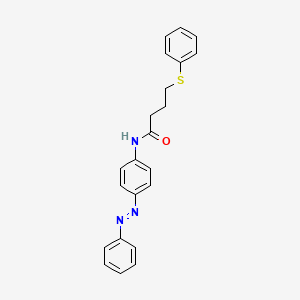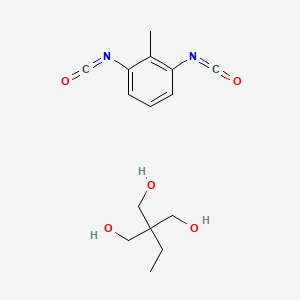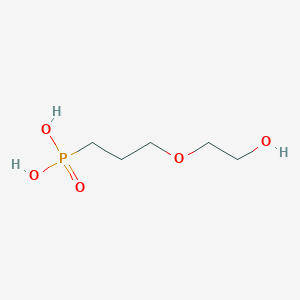
3-(2-Hydroxyethoxy)propylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethoxy)propylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethoxy)propylphosphonic acid typically involves the reaction of 3-chloropropylphosphonic acid with ethylene glycol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the hydroxyethoxy group from ethylene glycol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)propylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydroxyethoxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include phosphine derivatives.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
3-(2-Hydroxyethoxy)propylphosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)propylphosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites of enzymes, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethoxy)propanoic acid: Similar structure but lacks the phosphonic acid group.
3-(2-Hydroxyethoxy)propylphosphonic acid tert-butyl ester: A derivative with a tert-butyl ester group instead of the free phosphonic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxyethoxy group and a phosphonic acid group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H13O5P |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
3-(2-hydroxyethoxy)propylphosphonic acid |
InChI |
InChI=1S/C5H13O5P/c6-2-4-10-3-1-5-11(7,8)9/h6H,1-5H2,(H2,7,8,9) |
InChI Key |
NVVUPRABFXDZPX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


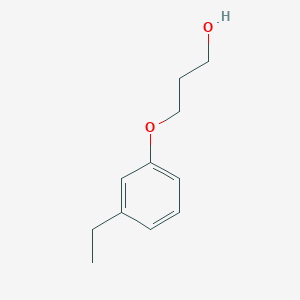
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
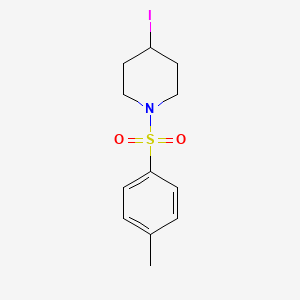
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
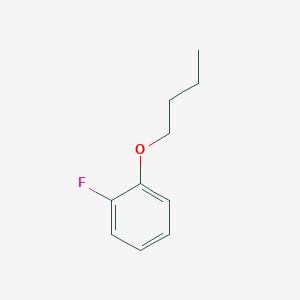
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
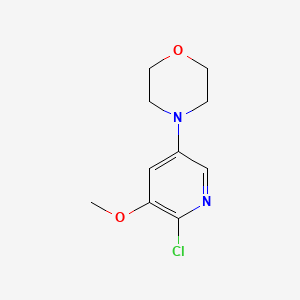
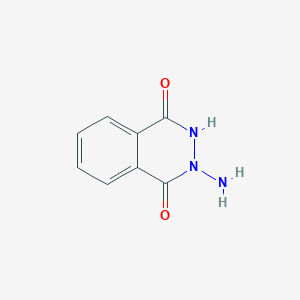
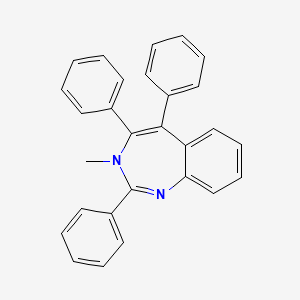
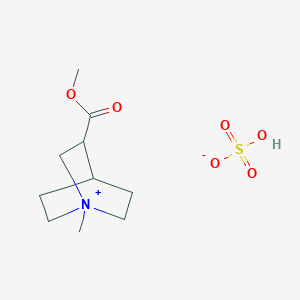
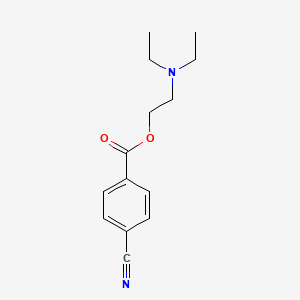
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)
